molecular formula C17H15N3OS B5530099 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1H-benzimidazole CAS No. 330829-56-6

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1H-benzimidazole

Cat. No. B5530099
CAS RN: 330829-56-6
M. Wt: 309.4 g/mol
InChI Key: SYWQRODITJACIX-UHFFFAOYSA-N
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Description

Indole is a heterocyclic compound that is a structural element of many natural substances, including alkaloids, plant hormones, and neurotransmitters . Benzimidazole is another heterocyclic compound that is found in various types of drugs and has a wide range of biological activities .


Synthesis Analysis

The synthesis of indole derivatives often involves the Fischer indole synthesis, a chemical reaction that produces the indole ring from phenylhydrazine and an aldehyde or ketone . The synthesis of benzimidazole derivatives typically involves the reaction of o-phenylenediamine with a carboxylic acid .


Molecular Structure Analysis

Indole is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Benzimidazole is a fused bicyclic compound, consisting of the fusion of benzene and imidazole .


Chemical Reactions Analysis

Indole and its derivatives are involved in a wide range of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, reductions, and rearrangements . Benzimidazole and its derivatives can undergo various reactions such as alkylation, acylation, nitration, halogenation, and sulfonation .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole and benzimidazole derivatives depend on their specific structures. For example, indole is a colorless to light yellow solid with a strong, unpleasant odor . Benzimidazole is a white crystalline solid .

Scientific Research Applications

Anticancer Activity

The indole moiety present in the compound is known for its anticancer properties. Studies have shown that derivatives of indole, such as 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide, exhibit cytotoxic activity against cancer cell lines like MCF-7 (breast cancer cell line) . By extension, our compound of interest could be synthesized and tested for its efficacy against various cancer cell lines, potentially offering a new avenue for cancer treatment research.

QSAR Studies

Quantitative structure-activity relationship (QSAR) studies are crucial in medicinal chemistry for predicting the biological activity of new compounds. The indole derivatives have been subjected to QSAR studies to correlate their structure with cytotoxic activity . Our compound could be included in such studies to predict its biological activity and optimize its structure for better therapeutic outcomes.

Antiviral Activity

Indole derivatives have demonstrated antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The thio-benzimidazole group in our compound could be explored for its potential antiviral activity, contributing to the development of new antiviral drugs.

Biological Potential Exploration

The biological potential of indole derivatives is vast, encompassing activities like anti-inflammatory, antioxidant, antimicrobial, and antitubercular . Research can be conducted to explore these activities for our compound, which could lead to the discovery of new therapeutic agents for a variety of diseases.

Safety and Hazards

The safety and hazards of indole and benzimidazole derivatives depend on their specific structures. Some indole derivatives can be harmful if swallowed, inhaled, or come into contact with the skin . Similarly, some benzimidazole derivatives can be harmful or irritating .

Future Directions

The future directions in the research of indole and benzimidazole derivatives could involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs .

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-16(20-10-9-12-5-1-4-8-15(12)20)11-22-17-18-13-6-2-3-7-14(13)19-17/h1-8H,9-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWQRODITJACIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301164046
Record name 2-(1H-Benzimidazol-2-ylthio)-1-(2,3-dihydro-1H-indol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-(2,3-dihydro-1H-indol-1-yl)ethanone

CAS RN

330829-56-6
Record name 2-(1H-Benzimidazol-2-ylthio)-1-(2,3-dihydro-1H-indol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330829-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Benzimidazol-2-ylthio)-1-(2,3-dihydro-1H-indol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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